Introduction: The Rise of a Novel Scaffold in Medicinal Chemistry
Introduction: The Rise of a Novel Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2-Azaspiro[3.3]heptane Hemioxalate
In the modern paradigm of drug discovery, which champions an "escape from flatland," the demand for novel, three-dimensional, and Fsp³-rich chemical scaffolds has never been greater.[1] Among the most promising of these new motifs is the 2-azaspiro[3.3]heptane core. This strained spirocyclic system has garnered significant attention as a versatile building block, primarily for its role as a bioisostere of common saturated heterocycles like piperidine, morpholine, and piperazine.[2][3] Its rigid structure provides highly predictable exit vectors for substituents, a crucial attribute for enhancing target selectivity and optimizing drug-like properties.[2][4]
This technical guide focuses on 2-Azaspiro[3.3]heptane hemioxalate (CAS Number: 1365639-13-9), a common salt form that offers improved stability and handling characteristics over the free base. We will delve into its physicochemical properties, provide a representative synthesis protocol, discuss its analytical characterization, and explore its profound applications in drug development, grounded in authoritative references and field-proven insights.
Physicochemical and Structural Properties
2-Azaspiro[3.3]heptane hemioxalate is the oxalic acid salt of the parent 2-azaspiro[3.3]heptane amine, with a 2:1 stoichiometric ratio of the amine to oxalic acid.[5] This salt form enhances the compound's crystallinity and stability, making it more amenable to storage and handling in a research and development setting.
| Property | Value | Source |
| CAS Number | 1365639-13-9 | [][7] |
| Molecular Formula | C₆H₁₁N · ½(C₂H₂O₄) | [] |
| Molecular Weight | 142.18 g/mol | [] |
| IUPAC Name | bis(2-azaspiro[3.3]heptane);oxalic acid | [5] |
| Synonyms | 2-Azaspiro[3.3]heptane oxalate (2:1) | [5] |
| InChI Key | BNWFMJVKAIJDRK-UHFFFAOYSA-N |
The core value of the 2-azaspiro[3.3]heptane moiety lies in its unique three-dimensional structure, which serves as a bioisosteric replacement for more conventional heterocycles. This structural mimicry allows medicinal chemists to modulate physicochemical properties while potentially retaining or enhancing biological activity.
Caption: Bioisosteric relationship of 2-azaspiro[3.3]heptane.
Synthesis and Purification: A Representative Protocol
While numerous synthetic routes to functionalized azaspiro[3.3]heptanes exist, a common strategy involves the construction of the two four-membered rings through sequential cyclization reactions.[8] The following is a generalized, representative protocol for the synthesis of the core scaffold and its subsequent conversion to the hemioxalate salt, based on established chemical principles.
Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane Hemioxalate
Part 1: Synthesis of N-Protected 2-Azaspiro[3.3]heptane Core
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Step 1: Double Alkylation. A suitable nitrogen-protected bis-nucleophile (e.g., N-benzyl-p-toluenesulfonamide) is subjected to double alkylation using a 1,3-bis-electrophile such as 1,3-dibromopropane or a related derivative in the presence of a strong base (e.g., NaH) in an aprotic solvent like DMF to form the first four-membered ring.
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Step 2: Functional Group Manipulation. The protecting group on the nitrogen is removed, and a new protecting group more suitable for the second cyclization may be introduced. This multi-step process is crucial for directing the subsequent reaction.
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Step 3: Second Ring Closure. A second intramolecular cyclization is performed to construct the second four-membered ring, thus forming the spirocyclic core. This often involves the formation of a β-lactam ring followed by its reduction.[2]
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Step 4: Deprotection. The final nitrogen protecting group (e.g., a benzyl group) is removed. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[9] This yields the free base, 2-azaspiro[3.3]heptane, typically as an oil.
Part 2: Formation of the Hemioxalate Salt
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Step 5: Salt Formation. The crude 2-azaspiro[3.3]heptane free base is dissolved in a suitable solvent, such as methanol or ethanol.
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Step 6: Acid Addition. A solution of oxalic acid (0.5 equivalents) in the same solvent is added dropwise to the amine solution at room temperature with stirring.
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Step 7: Precipitation and Isolation. The 2-Azaspiro[3.3]heptane hemioxalate salt, being less soluble, will precipitate out of the solution. The mixture may be cooled to enhance precipitation.
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Step 8: Purification. The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities, and dried under vacuum to yield the final product as a stable, crystalline solid.
Caption: Generalized synthetic workflow for 2-azaspiro[3.3]heptane hemioxalate.
Analytical Characterization
To ensure the identity, purity, and structural integrity of 2-Azaspiro[3.3]heptane hemioxalate, a suite of standard analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique is used to confirm the proton environment. One would expect to see characteristic signals for the methylene protons of the two azetidine rings. The integration of these signals relative to the (often absent or broad) N-H proton signal would confirm the structure. The presence of the oxalate counterion is sometimes inferred by a slight downfield shift of adjacent protons.
-
¹³C NMR: This provides information on the carbon framework. Distinct signals for the spirocyclic carbon and the methylene carbons would be expected, confirming the overall carbon skeleton.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base. In techniques like Electrospray Ionization (ESI-MS), the parent ion peak corresponding to the protonated free base [C₆H₁₁N + H]⁺ would be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The presence of N-H stretching bands in the amine and strong C=O stretching bands from the oxalate carboxylate groups would be characteristic.
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Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values for the hemioxalate salt's molecular formula to confirm its stoichiometric purity.
Applications in Drug Discovery and Development
The true value of the 2-azaspiro[3.3]heptane scaffold is realized in its application as a tool for overcoming common challenges in medicinal chemistry. Its incorporation into drug candidates has been shown to confer several advantageous properties.
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Improved Physicochemical Properties: Replacing traditional heterocycles with an azaspiro[3.3]heptane moiety can lead to a surprising decrease in lipophilicity (logD), despite the net addition of a carbon atom.[3] This phenomenon, potentially rationalized by an increase in the amine's basicity, is highly desirable for improving the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[2]
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Enhanced Metabolic Stability: The spirocyclic core is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to piperidine-containing structures, which can be a metabolic weak spot.[1] This improved stability can lead to a longer half-life and better drug exposure.
-
Scaffold Hopping and Novel Chemical Space: The unique 3D geometry of azaspiro[3.3]heptanes allows chemists to "scaffold hop" from existing chemical series and explore novel, uncharted chemical space.[4] The rigid framework orients substituents in well-defined vectors, enabling fine-tuning of interactions with biological targets.[10] For instance, replacing the piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic analog resulted in a compound with enhanced activity and a longer duration of action.[1]
Caption: Role of 2-azaspiro[3.3]heptane as a central scaffold in drug design.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 2-Azaspiro[3.3]heptane hemioxalate.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and tightly fitting safety goggles or a face shield.[12][14] If dust formation is likely, use a NIOSH-approved respirator.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid breathing dust. Wash hands thoroughly after handling.[13]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air.[13]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Conclusion
2-Azaspiro[3.3]heptane hemioxalate is more than just a chemical building block; it is a strategic tool for the modern medicinal chemist. Its unique spirocyclic structure offers a validated solution for modulating key drug-like properties, including solubility, metabolic stability, and three-dimensional shape. By serving as a robust bioisostere for common heterocycles, it opens new avenues for scaffold hopping and the exploration of novel chemical space. As the pressure to develop safer and more effective therapeutics continues, the strategic application of scaffolds like 2-azaspiro[3.3]heptane will undoubtedly play an increasingly critical role in the future of drug discovery.
References
[] BOC Sciences. CAS 1365639-13-9 2-Azaspiro[3.3]heptane hemioxalate.
Sigma-Aldrich. 2-Azaspiro[3.3]heptane hemioxalate | 1365639-13-9.
[7] Arctom Scientific. CAS NO. 1365639-13-9 | 2-azaspiro[3.3]heptane hemioxalate - 97%.
[12] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
[11] MedChemExpress. 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid-SDS.
[15] AK Scientific, Inc. Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
[2] ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
[1] French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
[5] PubChem. 2-Azaspiro[3.3]heptane hemioxalate | C14H24N2O4 | CID 86811201.
[8] Amino Acids. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
[4] ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters.
[13] Fisher Scientific. SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.3]heptane hemioxalate.
[10] ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
[9] Thieme Chemistry. Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.
[14] Angene Chemical. Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane.
[3] PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
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